molecular formula C10H7BrClNO2 B6263551 METHYL 4-BROMO-6-CHLORO-1H-INDOLE-2-CARBOXYLATE CAS No. 1430229-84-7

METHYL 4-BROMO-6-CHLORO-1H-INDOLE-2-CARBOXYLATE

Cat. No.: B6263551
CAS No.: 1430229-84-7
M. Wt: 288.5
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Description

Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and chlorine substituents on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-6-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The specific bromination and chlorination steps can be achieved using reagents like bromine and thionyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by selective halogenation. The process requires careful control of reaction parameters to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-bromo-6-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine and chlorine substituents can influence the compound’s binding affinity to enzymes and receptors. The indole ring system can participate in π-π interactions and hydrogen bonding, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the indole ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

CAS No.

1430229-84-7

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.5

Purity

95

Origin of Product

United States

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